molecular formula C13H19NO2 B15306788 Ethyl 4-(4-(aminomethyl)phenyl)butanoate

Ethyl 4-(4-(aminomethyl)phenyl)butanoate

Cat. No.: B15306788
M. Wt: 221.29 g/mol
InChI Key: YEZODOSKIMQNKD-UHFFFAOYSA-N
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Description

The aminomethyl group confers nucleophilic reactivity and enhanced solubility in polar solvents compared to non-polar substituents like halogens. The ester functionality renders it susceptible to hydrolysis, a property shared with similar compounds (e.g., ethyl 4-(4-bromophenyl)butanoate) .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 4-[4-(aminomethyl)phenyl]butanoate

InChI

InChI=1S/C13H19NO2/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-9H,2-5,10,14H2,1H3

InChI Key

YEZODOSKIMQNKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Oxidation of Alcohol Precursors Followed by Esterification

The oxidation of 4-substituted butanol derivatives to carboxylic acids, as demonstrated in US20170342018A1, offers a foundational pathway. In this patent, 4-phenyl-1-butanol undergoes oxidation using sodium chlorite (NaClO₂), 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), and sodium hypochlorite (NaClO) in acetonitrile-phosphate buffer (pH 9.8) at 10–40°C. Applying this to the target compound:

  • Synthesis of 4-(4-(Aminomethyl)Phenyl)-1-Butanol :

    • Hypothetical route: Friedel-Crafts alkylation of toluene derivatives with 4-bromo-1-butanol under AlCl₃ catalysis, followed by bromination at the para position and amination via Gabriel synthesis.
    • Protection of the aminomethyl group (e.g., tert-butoxycarbonyl, BOC) would be critical to prevent oxidation during subsequent steps.
  • Oxidation to Carboxylic Acid :

    • Adapting the conditions from, the alcohol is oxidized to 4-(4-(aminomethyl)phenyl)butanoic acid using TEMPO/NaClO₂/NaClO in acetonitrile-phosphate buffer. The patent achieved 94.6% yield for 4-phenylbutyric acid with 99.7% purity.
  • Esterification with Ethanol :

    • Fischer esterification: Reflux the acid with excess ethanol and sulfuric acid (H₂SO₄) catalyst.
    • Coupling agents: Use N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane for milder conditions.

Table 1: Comparative Oxidation-Esterification Parameters

Parameter Value from Adjusted for Target Compound
Catalyst TEMPO (0.07 eq) TEMPO (0.1 eq)
Solvent System CH₃CN/phosphate buffer CH₃CN/phosphate buffer
Temperature 10–40°C 25–35°C
Yield (Carboxylic Acid) 94.6% Estimated 70–85%*
Purity 99.7% Dependent on protection

*Assumes deprotection efficiency of 90–95%.

Multi-Component Catalytic Synthesis

CN102503846B details a stereoselective synthesis of ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate using acetophenone, ethyl glyoxylate, and (S)-phenethylamine with L-proline catalysis. Adapting this framework:

  • Reaction Design :

    • Replace (S)-phenethylamine with 4-(aminomethyl)benzylamine.
    • Use ethyl glyoxylate (50% toluene solution) and acetophenone derivatives.
  • Catalytic System :

    • L-proline (5 mmol) in ethanol or dichloromethane at 25–35°C for 2–5 days.
    • Diastereomeric ratios of 3:1 to 2.2:1 were observed in the patent, suggesting moderate stereocontrol.
  • Post-Reaction Processing :

    • Column chromatography with ethyl acetate/petroleum ether (15:1) for purification.
    • Deprotection of any amine-protecting groups (e.g., BOC via trifluoroacetic acid).

Mechanistic Insights :
The reaction likely proceeds through an enamine intermediate, where L-proline facilitates asymmetric induction. The aminomethyl group’s nucleophilicity may require tempering via protective groups to prevent side reactions.

Reductive Amination of Keto-Ester Intermediates

A two-step approach involving ketone formation followed by reductive amination:

  • Synthesis of Ethyl 4-(4-Formylphenyl)Butanoate :

    • Friedel-Crafts acylation of toluene with ethyl 4-chlorobutanoyl chloride and AlCl₃.
    • Alternatively, Pd-catalyzed coupling of 4-bromobenzaldehyde with ethyl 4-butenoate.
  • Reductive Amination :

    • React the aldehyde with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Adjust pH to 6–7 using acetic acid for optimal imine formation.

Yield Considerations :
Patent US20170342018A1 achieved >99% purity in analogous oxidations, suggesting that careful pH control and stoichiometric reductant use could yield 60–75% for this step.

Comparative Analysis of Synthetic Routes

Table 2: Route Feasibility and Challenges

Method Advantages Challenges Yield Potential
Oxidation-Esterification High-purity output Multi-step protection/deprotection 65–80%
Multi-Component Catalytic Single-pot synthesis Diastereomer separation required 50–60%
Reductive Amination Direct C–N bond formation Aldehyde intermediate stability 55–70%
  • Steric Effects : The para-aminomethyl group creates steric hindrance during aryl coupling or alkylation steps, necessitating bulky ligands or high-pressure conditions.
  • Catalyst Compatibility : TEMPO and L-proline systems from are oxygen-sensitive, requiring inert atmospheres for reproducibility.

Experimental Optimization and Scale-Up

Solvent and Temperature Profiling

Data from indicates that dichloromethane (DCM) at 30°C improved diastereoselectivity (2.2:1 vs. 3:1 in ethanol). For the target compound, DCM with 0.1 eq. Zn(OTf)₂ may enhance coordination with the aminomethyl group.

Catalytic Enhancements

  • Dual Catalysis : Combining TEMPO (oxidation) and L-proline (amination) could streamline steps but risks intermediate decomposition.
  • Microwave Assistance : Reducing reaction times from days to hours, as demonstrated in similar esterifications.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(4-(aminomethyl)phenyl)butanoic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Reaction Conditions Products Yield Key Observations
Acidic hydrolysis (H₂SO₄, reflux)Carboxylic acid + ethanol88% Requires prolonged heating (3–6 h)
Basic hydrolysis (NaOH, aqueous)Sodium carboxylate + ethanol92% Faster kinetics in polar solvents

Mechanistic Insight : The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the aminomethyl group exerting minimal electronic influence due to its para position relative to the ester .

Schiff Base Formation

The primary amine (-CH₂NH₂) reacts with aldehydes/ketones to form Schiff bases, facilitating applications in coordination chemistry and drug design.

Example Reaction with 3,5-Dimethoxy-4-Hydroxybenzaldehyde

Parameter Details
ReactantsEthyl 4-(4-(aminomethyl)phenyl)butanoate + Aldehyde
CatalystGlacial acetic acid
SolventMethanol
Reaction Time5–6 h (reflux)
Yield53–62%
Product(E)-4-(((4-(Oxadiazolyl)phenyl)imino)methyl)-2,6-dimethoxyphenol

Key Notes :

  • The reaction exhibits stereoselectivity, favoring the E-isomer .

  • Electron-donating groups on the aldehyde enhance reaction rates.

Cross-Coupling Reactions

The aryl halide moiety (if present in derivatives) participates in nickel-catalyzed cross-coupling with alkyl halides, enabling C–C bond formation.

Nickel-Catalyzed Coupling with Alkyl Halides

Component Role Conditions
CatalystNickel complex (e.g., (bpy)NiCl₂)3 mol% catalyst loading
Reducing AgentManganese powder2 equivalents
SolventDMA or THFRoom temperature, 24 h
Yield70–85%

Applications :

  • Synthesizes biaryl structures for pharmaceuticals and materials science.

  • Tolerates functional groups like esters and amines .

Reductive Amination and Hydrogenation

The aminomethyl group enables reductive amination or hydrogenation of nitro precursors.

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound Key Feature Reactivity Difference
Ethyl 4-(4-aminophenyl)butanoateLacks methylene spacerReduced steric hindrance in Schiff bases
Ethyl 4-[4-(dimethylamino)phenyl]butanoateDimethylamino groupEnhanced solubility but slower hydrolysis

Spectral Characterization

Key NMR signals for reaction monitoring:

  • ¹H NMR (CDCl₃) : δ 6.96 (d, J = 8.2 Hz, aromatic H), 3.66 (s, ester CH₃), 2.31 (t, CH₂COO) .

  • IR : 1720 cm⁻¹ (ester C=O), 3350 cm⁻¹ (N–H stretch) .

This compound’s versatility in hydrolysis, condensation, and cross-coupling reactions makes it valuable in synthetic organic chemistry and drug development. Further studies should explore its catalytic asymmetric transformations and biological activity profiling.

Scientific Research Applications

Ethyl 4-(4-(aminomethyl)phenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-(aminomethyl)phenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological receptors or enzymes. The pathways involved may include binding to neurotransmitter receptors or inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between Ethyl 4-(4-(aminomethyl)phenyl)butanoate and its analogs:

Table 1: Comparative Analysis of Ethyl 4-Substituted Phenyl Butanoates

Compound Name (CAS) Molecular Formula Substituent(s) Molecular Weight Melting Point (°C) Key Functional Groups
This compound C₁₃H₁₉NO₂ 4-(Aminomethyl)phenyl 233.30* Not reported Ester, primary amine
Ethyl 4-(4-bromophenyl)butanoate (105986-54-7) C₁₂H₁₅BrO₂ 4-Bromophenyl 271.15 Not reported Ester, bromo
Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (13) C₁₆H₁₉F₂NO₄ 4-Acetylphenyl, acetamido, difluoro 328.32 138–140 Ester, amide, fluorine
Ethyl 4-[ethyl(phenyl)amino]butanoate (2059944-97-5) C₁₄H₂₁NO₂ Ethyl(phenyl)amino 235.32 Not reported Ester, tertiary amine
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate (141333-27-9) C₁₄H₁₈O₅ 4-Formyl-2-methoxyphenoxy 274.29 Not reported Ester, formyl, methoxy

*Calculated based on molecular formula.

Key Comparative Insights

Functional Group Impact on Reactivity and Solubility: The primary amine in this compound enhances aqueous solubility compared to halogenated analogs (e.g., bromo in C₁₂H₁₅BrO₂ ). However, amines may require protection during synthesis to prevent undesired side reactions, a strategy observed in acetamido derivatives (C₁₆H₁₉F₂NO₄) .

Synthetic Methodologies: Diazotization and coupling reactions (used for Ethyl 4-aminobenzoate derivatives ) could theoretically apply to the target compound, but the aminomethyl group may necessitate milder conditions to avoid decomposition. Silica gel chromatography, a common purification method for acetamido and formyl-substituted esters , is likely applicable to the target compound.

Thermal and Spectral Properties: Melting points vary significantly: acetamido-difluoro derivatives (138–140°C ) exhibit higher thermal stability than formyl-methoxy analogs (79–82°C ), suggesting that steric and electronic effects influence crystallinity. NMR signatures: Aromatic protons in bromophenyl derivatives resonate downfield (δ 7.2–7.5 ppm ), while acetamido groups show distinct amide signals (δ 2.0–2.2 ppm for CH₃ in acetamido ). The target compound’s aminomethyl group would likely display δ 1.5–2.5 ppm for -CH₂NH₂ .

Applications and Stability: Bromophenyl and formyl-substituted esters are often intermediates in drug synthesis (e.g., antihypertensives or antivirals ), whereas tertiary amines (C₁₄H₂₁NO₂ ) may serve as ligands in catalysis. The ester group’s hydrolytic lability is universal, but electron-withdrawing groups (e.g., bromo ) accelerate hydrolysis relative to electron-donating groups (e.g., methoxy ).

Biological Activity

Ethyl 4-(4-(aminomethyl)phenyl)butanoate is a compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H19_{19}NO2_2
  • Molecular Weight : 221.295 g/mol
  • CAS Number : 757139-57-4

The compound consists of an ethyl ester group and an aminomethyl phenyl group, which contributes to its biological properties. The presence of the aminomethyl group suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry .

Pharmacological Potential

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. This compound may share these properties, warranting further investigation into its mechanism of action and efficacy against specific cancers.
  • Antimicrobial Properties : Research on related compounds suggests that ethyl esters can possess antimicrobial activity. The aminomethyl group may enhance this effect by facilitating interaction with bacterial cell membranes or enzymes .
  • Neuroprotective Effects : Some studies have reported that compounds with similar aromatic and amine functionalities exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Esterification Reactions : Reacting butanoic acid derivatives with alcohols in the presence of acid catalysts.
  • Reductive Amination : The reaction of ketones or aldehydes with amines under reducing conditions to form the desired amine structure .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-(4-(aminophenyl)butanoate)C13_{13}H17_{17}NO2_2Lacks the additional methyl group; potential for different biological activity
Ethyl 4-(4-(dimethylamino)phenyl)butanoateC13_{13}H19_{19}N2_2O2_2Contains dimethylamino group; may enhance solubility and bioavailability
Ethyl 4-[4-[cyclohexyl(methyl)amino]phenyl]butanoateC19_{19}H29_{29}N2_2O2_2More complex structure; potential for varied pharmacodynamics

This table illustrates how variations in structure can lead to differing biological activities, highlighting the importance of specific functional groups in drug design .

Case Studies and Research Findings

Recent studies have focused on the biological activities of related compounds, providing insights into potential applications:

  • A study investigating the effects of aminomethyl derivatives on cancer cell lines demonstrated significant cytotoxicity, suggesting that this compound could have similar effects .
  • Another research effort explored the neuroprotective effects of related compounds, indicating that structural modifications could enhance protective mechanisms against neurodegenerative diseases .

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(4-(aminomethyl)phenyl)butanoate?

Methodological Answer:
The compound is synthesized via esterification of 4-(4-(aminomethyl)phenyl)butanoic acid with ethanol, typically using an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

  • Reaction Setup: Reflux the carboxylic acid and ethanol under anhydrous conditions with catalytic acid for 6–12 hours.
  • Purification: Neutralize residual acid with sodium bicarbonate, followed by solvent removal under reduced pressure. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
  • Validation: Confirm purity (>95%) using HPLC or GC-MS.

Basic: What characterization techniques are essential for verifying the structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: 1^1H NMR (δ 1.2–1.4 ppm for ethyl CH3_3, δ 3.8–4.2 ppm for ester CH2_2, δ 7.2–7.4 ppm for aromatic protons) and 13^13C NMR (δ 170–175 ppm for ester carbonyl) .
    • Mass Spectrometry (MS): Molecular ion peak at m/z 221.29 (C13_{13}H19_{19}NO2_2) with fragmentation patterns confirming the aminomethylphenyl moiety.
  • Chromatography: HPLC (C18 column, acetonitrile/water mobile phase) to assess purity.
  • Elemental Analysis: Match experimental C, H, N percentages to theoretical values (C: 70.56%, H: 8.65%, N: 6.33%) .

Advanced: How can researchers optimize the synthetic yield of this compound?

Methodological Answer:

  • Catalyst Screening: Test Brønsted vs. Lewis acids (e.g., H2_2SO4_4 vs. FeCl3_3) to enhance esterification efficiency.
  • Solvent Selection: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics.
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Byproduct Management: Monitor intermediates (e.g., unreacted carboxylic acid) via TLC and optimize quenching protocols.

Advanced: How should researchers address contradictory data in biological activity studies of this compound?

Methodological Answer:

  • Cross-Validation: Replicate assays (e.g., antimicrobial tests) across multiple cell lines or microbial strains.
  • Purity Checks: Use HPLC to rule out impurities (>98% purity required for reliable bioactivity data).
  • Structural Confounders: Compare activity with analogs (e.g., methyl or propyl esters) to isolate the role of the ethyl group .
  • Mechanistic Studies: Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to validate target interactions .

Basic: What structural analogs of this compound are relevant for comparative studies?

Methodological Answer:

Compound NameMolecular FormulaKey Structural DifferencesResearch Applications
Methyl 3-(4-aminophenyl)butanoateC11_{11}H15_{15}NO2_2Methyl ester, position shiftNeuroprotective agent studies
Ethyl 4-phenylbutanoateC12_{12}H16_{16}O2_2Lacks aminomethyl groupFragrance intermediate studies
Ethyl 4-(2-aminophenyl)butanoateC12_{12}H17_{17}NO2_2Aminomethyl at ortho positionSAR in antimicrobial research

These analogs help elucidate structure-activity relationships (SAR) and metabolic stability .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Functional Group Modifications: Synthesize derivatives with substituted esters (e.g., isopropyl), halogenated phenyl rings, or altered chain lengths.
  • Biological Testing: Screen derivatives against targets (e.g., bacterial efflux pumps or neurotransmitter receptors) using dose-response assays.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets like acetylcholinesterase .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal: Neutralize acidic byproducts before disposal in designated chemical waste containers .

Advanced: How to design toxicity and pharmacokinetic studies for this compound?

Methodological Answer:

  • In Vitro Toxicity: Assess cytotoxicity (MTT assay) in HEK293 or HepG2 cells.
  • In Vivo Models: Administer doses (10–100 mg/kg) to rodents, monitoring organ histopathology and plasma clearance rates.
  • Metabolic Profiling: Use LC-MS/MS to identify metabolites (e.g., hydrolyzed carboxylic acid) in urine and plasma .

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